(2-Bromo-5-(trifluoromethyl)phenyl)methanamine chemical properties
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine chemical properties
An In-depth Technical Guide to (2-Bromo-5-(trifluoromethyl)phenyl)methanamine for Advanced Research and Development
Abstract: This technical guide provides a comprehensive overview of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine, a critical building block in modern medicinal chemistry and materials science. The document elucidates its core chemical and physical properties, details common synthetic pathways and reactivity patterns, and explores its applications in the development of novel therapeutics. Safety protocols and detailed experimental methodologies are included to provide researchers, scientists, and drug development professionals with a practical and in-depth resource for utilizing this versatile compound.
Core Compound Identity and Physicochemical Profile
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine, also known as 2-Bromo-5-(trifluoromethyl)benzylamine, is a substituted benzylamine derivative. Its structure is characterized by a phenyl ring substituted with a bromine atom, a trifluoromethyl (CF3) group, and an aminomethyl group. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis. The bromine atom serves as a versatile handle for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a favored moiety in drug design.[1]
Chemical and Physical Data
The fundamental properties of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine and its common hydrochloride salt are summarized below. These values are critical for reaction planning, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | (2-Bromo-5-(trifluoromethyl)phenyl)methanamine | N/A |
| Synonyms | 2-Bromo-5-(trifluoromethyl)benzylamine | |
| CAS Number | 344623-77-6 (for free base) | N/A |
| CAS Number | 1214331-01-7 (for hydrochloride salt) | [2][3] |
| Molecular Formula | C₈H₇BrF₃N | N/A |
| Molecular Weight | 270.05 g/mol | N/A |
| Molar Mass (HCl salt) | 290.51 g/mol | [3] |
| Appearance | Varies; often an oil or low-melting solid | N/A |
| Stability | Stable under normal storage conditions | [4] |
Synthesis and Reactivity
Synthetic Pathways
The primary route for synthesizing (2-Bromo-5-(trifluoromethyl)phenyl)methanamine typically involves the reduction of a precursor containing the carbonyl or nitrile functional group at the benzylic position. A common and efficient precursor is 2-Bromo-5-(trifluoromethyl)benzonitrile .
Workflow: Reductive Synthesis from Benzonitrile Precursor
The synthesis begins with the commercially available 2-Bromo-5-(trifluoromethyl)benzonitrile. This nitrile is then subjected to reduction to yield the primary amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF, Diethyl ether) or catalytic hydrogenation are effective for this transformation.
Caption: Reductive amination workflow for synthesis.
Experimental Causality: The choice of a nitrile precursor is advantageous due to its stability and the straightforward, high-yield reduction to the primary amine. Alternative routes, such as the reductive amination of 2-Bromo-5-(trifluoromethyl)benzaldehyde, are also viable.[5]
Core Reactivity
The reactivity of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine is dictated by its three key structural features: the nucleophilic primary amine, the reactive carbon-bromine bond, and the electron-deficient aromatic ring.
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Primary Amine Group: The -CH₂NH₂ moiety is a potent nucleophile and a weak base. It readily participates in standard amine reactions such as N-alkylation, N-acylation, reductive amination, and urea formation. These reactions are fundamental for elongating the molecule and incorporating it into larger, more complex scaffolds.
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Aromatic C-Br Bond: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of derivatives. Key reactions include:
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Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.
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Buchwald-Hartwig Amination: Coupling with amines to introduce new nitrogen-based substituents.
-
Heck Coupling: Reaction with alkenes.
-
-
Aromatic Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation, combined with the directing effects of the other substituents, provides regiochemical control in reactions where the ring itself is modified.
Caption: Key reactivity pathways of the title compound.
Applications in Research and Drug Discovery
The trifluoromethyl group is a privileged functional group in medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][6] Consequently, (2-Bromo-5-(trifluoromethyl)phenyl)methanamine is a highly sought-after building block for the synthesis of pharmacologically active compounds.
Intermediate in Pharmaceutical Synthesis
This compound serves as a key starting material or intermediate in the synthesis of a wide range of therapeutic agents. Its structure is found in molecules targeting various diseases. For example, related aniline precursors have been used in the synthesis of inhibitors for the Hepatitis C virus (HCV) NS3 protease. The ability to use the bromine for late-stage functionalization via cross-coupling makes it an exceptionally versatile scaffold for building libraries of potential drug candidates.
Role in Agrochemicals and Materials Science
Beyond pharmaceuticals, fluorinated organic compounds are crucial in the agrochemical industry for creating more potent and stable pesticides and herbicides.[7] The unique electronic properties imparted by the bromo and trifluoromethyl substituents also make this compound and its derivatives of interest in the development of advanced materials, such as polymers and specialty chemicals with tailored properties.[7]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine is essential to ensure laboratory safety.
Hazard Identification
Based on data for structurally similar compounds and its functional groups, the compound should be treated as hazardous.
-
GHS Classification: Likely classified as causing skin corrosion/irritation and serious eye damage. May be harmful if swallowed, in contact with skin, or if inhaled.[4][8][9]
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Precautionary Statements: Users should wash exposed skin thoroughly after handling, wear appropriate protective gloves, clothing, and eye/face protection, and use only in a well-ventilated area.[9]
Recommended Handling and Storage Protocol
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors. Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure gloves are inspected prior to use and replaced if compromised.
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[4]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Exemplary Experimental Protocol: N-Alkylation
This protocol provides a representative method for the N-alkylation of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine with an alkyl halide.
Objective: To synthesize N-Alkyl-(2-bromo-5-(trifluoromethyl)phenyl)methanamine.
Materials:
-
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Bromo-5-(trifluoromethyl)phenyl)methanamine and the chosen solvent (e.g., Acetonitrile).
-
Base Addition: Add the base (e.g., K₂CO₃) to the solution.
-
Alkyl Halide Addition: Slowly add the alkyl halide to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Final Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-alkylated product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
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PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
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Carl ROTH. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride. [Link]
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Luminix Health. 2-Bromo-5-(trifluoromethyl)benzylamine hydrochloride. [Link]
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Wikipedia. DOx. [Link]
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Chem-Impex. 2-Fluoro-5-(trifluoromethyl)benzylamine. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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PubChem. (2-(Trifluoromethoxy)phenyl)methanamine. National Center for Biotechnology Information. [Link]
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Journal of Organic Chemistry & Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of. JOCPR, 5(4), 147-152. [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. [Link]
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PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem, 6(11), 2009-18. [Link]
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